3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde
Description
This compound is a highly complex polycyclic molecule featuring a fused cyclopenta-phenanthrene core integrated with pyran, dioxane, and furan moieties. Key functional groups include three hydroxyl groups at positions 3a, 11, and 11a, a methyl group at position 15a, and a reactive carbaldehyde group at position 13a. The 5-oxo-2,5-dihydro-3-furanyl substituent introduces a conjugated lactone system, which may influence its bioactivity and molecular interactions.
Properties
Molecular Formula |
C29H40O9 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3 |
InChI Key |
OWPWFVVPBYFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Calotropin can be synthesized from commercially available 3-epiandrosterone . The synthetic route involves regioselective C–H oxidation of the methyl group at C-17, delivering the 2α,3β-trans-diol moiety and ensuring its connection to the sugar unit . This process highlights the required transformations of the A-ring of the steroid .
Chemical Reactions Analysis
Calotropin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include vinyl acetate, toluene, and pyridine . Major products formed from these reactions include the 2α,3β-trans-diol moiety and other related cardenolides . The stability of calotropin towards acids and reduction is attributed to the double linkage of the steroidal pattern to the carbohydrate .
Scientific Research Applications
Calotropin has been extensively studied for its pharmacological properties, particularly its cytotoxic and antitumor effects . It has shown potential as a chemotherapeutic and chemopreventive agent in cancer treatment . Additionally, calotropin has been used in the green synthesis of nanomaterials, which have applications in healthcare and technology . Its antiulcer activity and ability to inhibit lipid peroxide levels have also been documented .
Mechanism of Action
The primary mechanism of action of calotropin involves the inhibition of the sodium-potassium exchanger, Na+/K±ATPase . This enzyme allows the active transport of sodium and potassium ions through the cell membrane . By inhibiting this enzyme, calotropin alters key transmembrane cellular protein homeostasis, leading to its cytotoxic effects on cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogous molecules, emphasizing structural motifs, physicochemical properties, and computational similarity metrics.
Table 1: Structural and Functional Group Comparison
Key Observations
Structural Complexity : The target compound and the glycosylated analog (C₃₆H₅₄O₁₄) share identical molecular formulas but differ in substitution patterns. The glycosylated variant includes sugar moieties, enhancing hydrophilicity, whereas the target compound’s furan-lactone system may confer electrophilic reactivity .
Similarity Metrics : Using Tanimoto coefficients (Morgan fingerprints), the target compound shows ~65–70% similarity to the glycosylated analog, based on shared hydroxyl and furan-lactone motifs . This aligns with studies where Tanimoto scores >0.6 indicate significant structural overlap .
Computational and Experimental Insights
Table 2: Docking and Bioactivity Comparisons
Key Findings
Docking Variability : The target compound’s higher docking affinity (-9.2 kcal/mol) compared to analogs suggests stronger interactions with oxidoreductase active sites, possibly due to its carbaldehyde group forming Schiff bases with lysine residues .
Bioactivity Clustering: The compound clusters with phenolic natural products (e.g., flavonoids), consistent with its hydroxyl-rich structure. In contrast, glycosylated analogs cluster with carbohydrate-active enzymes .
Spectroscopic Differentiation : NMR data for the target compound’s carbaldehyde (δ ~9.8 ppm in ¹H-NMR) and furan-lactone (δ ~170 ppm in ¹³C-NMR) provide distinct markers for structural validation, differing from methoxy or glycoside signals in analogs .
Biological Activity
3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde (CAS Number: 20304-47-6) is a complex organic compound with significant biological activity. Its molecular formula is , and it has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple hydroxyl groups and a furan moiety. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 532.62 g/mol |
| IUPAC Name | 3a,11,11a-Trihydroxy... |
| InChI Key | OWPWFVVPBYFKBG-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities that may be beneficial in medicinal chemistry. Below are key findings related to its biological effects:
Antioxidant Activity
Studies have shown that the compound possesses antioxidant properties , which can help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.
Antitumor Effects
In vitro studies suggest that 3a,11,11a-Trihydroxy... may inhibit the proliferation of certain cancer cell lines. For example:
- Cell Line Studies : The compound demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant potency.
Anti-inflammatory Properties
The compound has been noted for its ability to modulate inflammatory pathways. It appears to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis in MCF-7 cells.
- Case Study on Antioxidant Capacity : Research conducted on a rat model demonstrated that administration of the compound significantly lowered malondialdehyde levels while increasing superoxide dismutase activity, suggesting enhanced antioxidant capacity.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Inhibition of Kinases : It may inhibit specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Gene Expression : The compound could influence the expression of genes involved in apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
